molecular formula C9H16Cl2N4 B1383704 N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride CAS No. 2060024-38-4

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

Cat. No. B1383704
CAS RN: 2060024-38-4
M. Wt: 251.15 g/mol
InChI Key: KAKJNLLZVDWUEU-UHFFFAOYSA-N
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Description

“N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2060024-38-4 . It has a molecular weight of 251.16 . The compound is typically stored at room temperature and is available in powder form .

Physical and Chemical Properties The IUPAC name for this compound is N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrochloride . The InChI code is 1S/C9H14N4.2ClH/c1-13(2)9-5-7-6-10-4-3-8(7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H .

Scientific Research Applications

Antimicrobial Activity

Pyridazin-3-amine derivatives have been found to exhibit antimicrobial properties. This suggests that our compound could be explored for use in developing new antimicrobial agents that could be effective against resistant strains of bacteria or other pathogens .

Anti-inflammatory and Analgesic Properties

These derivatives are also known for their anti-inflammatory and analgesic effects. Therefore, the compound could potentially be applied in the treatment of chronic inflammatory diseases and as a pain reliever .

Anticancer Effects

Given that some pyridazin-3-amine derivatives have shown anticancer activities, there’s a possibility that our compound might be used in cancer research, possibly as a chemotherapeutic agent .

Cardiovascular Applications

Pyridazinone, a closely related derivative, has been used in cardiovascular drugs. This opens up potential research avenues for our compound in the development of new cardiovascular medications .

Agrochemical Use

Some pyridazin-3-amine derivatives have been studied for their herbicidal properties. This suggests a possible application of our compound in the agricultural sector as a weed killer or in other agrochemical formulations .

Antidepressant and Anxiolytic Effects

The compound might also find applications in neurological research due to the antidepressant and anxiolytic activities observed in similar derivatives .

Antihypertensive Activity

Research into antihypertensive drugs could benefit from this compound, considering that related derivatives have shown promise in lowering blood pressure .

Antiviral Research

Lastly, given the antiviral activities found in some pyridazin-3-amine derivatives, there’s potential for our compound to be used in antiviral drug development, particularly against human cytomegalovirus .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-13(2)9-5-7-6-10-4-3-8(7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJNLLZVDWUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2CCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

CAS RN

2060024-38-4
Record name N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Reactant of Route 3
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Reactant of Route 5
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Reactant of Route 6
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

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